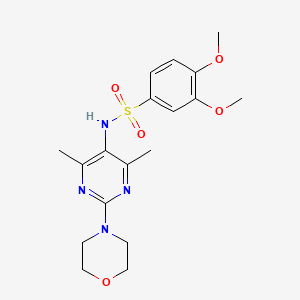
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, which are responsible for producing antibodies. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
Compounds with structural similarities to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide have been evaluated for their antimicrobial properties. For instance, novel benzenesulfonamides incorporating triazine motifs showed promising antioxidant and enzyme inhibitory profiles, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's due to their acetylcholinesterase and butyrylcholinesterase inhibitory activities Nabih Lolak, M. Boğa, Muhammed Tuneğ, Gulcin Karakoc, Suleyman Akocak, C. Supuran, 2020.
Anticancer Activity
Research on sulfonamide derivatives, including those structurally related to the compound , has demonstrated significant anticancer activities. One study on a novel synthetic sulfonamide agent, KCN1, revealed its potential as an anti-pancreatic cancer agent, showing in vitro and in vivo efficacy against pancreatic cancer cell lines and xenografts Wei Wang, Lin Ao, E. Rayburn, Hongxia Xu, Xiangrong Zhang, Xu Zhang, S. Nag, Xuming Wu, Ming-Hai Wang, Hui Wang, Erwin G. Van Meir, Ruiwen Zhang, 2012.
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory effects of sulfonamide derivatives have been extensively studied, with applications in designing therapeutic agents for conditions like Alzheimer's disease. A synthesis study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides explored their acetylcholinesterase inhibitory activity, highlighting their potential in Alzheimer's disease treatment M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018.
Biochemical Studies and Drug Design
Research involving sulfonamide derivatives extends into biochemical studies and drug design, focusing on understanding the molecular interactions and structural properties that contribute to their biological activities. For example, the study on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide explored its hydrogen-bond effects, spectroscopic, and molecular structure, providing insights into its potential bioactivity A. Mansour, N. T. A. Ghani, 2013.
Molecular Dynamics and Quantum Chemical Studies
The corrosion inhibition efficiencies of piperidine derivatives on iron were predicted using quantum chemical calculations and molecular dynamic simulations, demonstrating the broader applications of sulfonamide derivatives in materials science S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016.
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-12-17(13(2)20-18(19-12)22-7-9-27-10-8-22)21-28(23,24)14-5-6-15(25-3)16(11-14)26-4/h5-6,11,21H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNQFDQRQKROSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Oxan-4-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2579630.png)
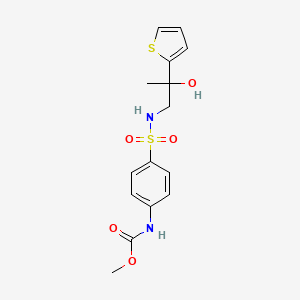
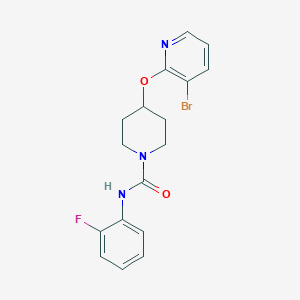
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2579633.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2579634.png)
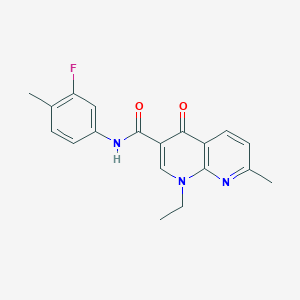
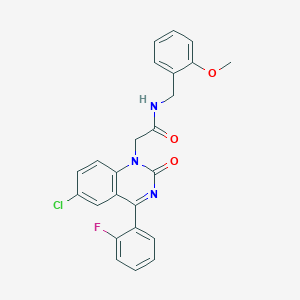
![N'-[2-(1H-indol-3-yl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2579640.png)
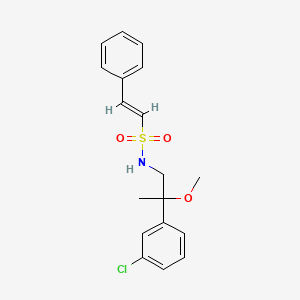

![(E)-N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2579643.png)
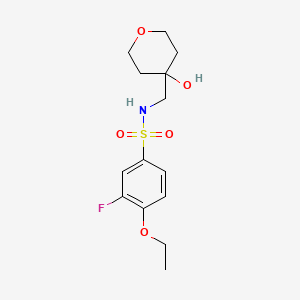
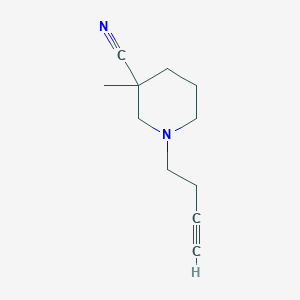
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)